molecular formula C11H8F2N2O2S3 B2823423 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid CAS No. 477856-11-4

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid

Cat. No. B2823423
CAS RN: 477856-11-4
M. Wt: 334.37
InChI Key: FHFVEQCVQICEGX-UHFFFAOYSA-N
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Description

“2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C11H8F2N2O2S3 . It has a molecular weight of 334.39 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.39 . More detailed physical and chemical properties were not available in the search results .

Scientific Research Applications

Heterocyclic Compounds Synthesis and Applications

Antimicrobial and Antifungal Properties

Research has identified certain derivatives of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid as having significant antimicrobial and antifungal activities. Specifically, compounds containing 1,3,4-thiadiazole structures have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This positions these compounds as promising for further studies, especially for those with high antimicrobial activity (Sych et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds utilizing 1,3,4-thiadiazoles highlights the chemical versatility and potential pharmaceutical applications of these derivatives. The process involves heterocyclization of acylated thiosemicarbazides leading to intermediate compounds, which are further modified to obtain targeted derivatives. Such compounds have been discussed as prospective anticonvulsants and antiproliferative agents, indicating their broad therapeutic potential (Sych, Perekhoda, & Tsapko, 2016).

Fluorinated Compounds and Organic Synthesis

Fluoroalkylation and Aryl Migration

A study on the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides utilizing fluorinated sulfinate salts demonstrates the synthetic utility of fluorinated derivatives in organic synthesis. This showcases the innovative approach to generating complex molecules with potential pharmacological applications (He et al., 2015).

Biological Activity of Sulfanyl-substituted Compounds

Antitubercular Agents

Development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles as selective antitubercular agents reveals that these compounds possess outstanding in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains. This highlights the potential of sulfanyl-substituted derivatives in addressing challenging infectious diseases without significant toxicity to mammalian cells (Karabanovich et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Future Directions

As for future directions, it’s hard to say without more information on the current research and applications of this compound .

properties

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2S3/c12-11(13,8(16)17)20-10-15-14-9(19-10)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVEQCVQICEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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